4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
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Overview
Description
4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the introduction of the 4-chloro substituent on the indole ring, followed by the attachment of the propanoyl group and the benzoic acid moiety. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The chloro substituent on the indole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by interacting with receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Overview
4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic compound derived from indole, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzoic acid moiety linked to an amino group, which is further connected to a propanoyl group featuring a chloroindole substituent. Its molecular formula is C₁₃H₁₄ClN₃O₂, with a molecular weight of approximately 281.72 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₃O₂ |
Molecular Weight | 281.72 g/mol |
Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds with indole derivatives exhibit significant anticancer properties. The chloroindole structure in this compound may contribute to its ability to inhibit cancer cell proliferation. A study demonstrated that similar indole derivatives showed promising results against various cancer cell lines, suggesting potential applications in cancer therapy .
The biological activity of this compound likely involves the inhibition of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. For instance, GSK-3β inhibitors have been shown to enhance the stability and potency of indole-based compounds .
Key Mechanisms:
- Inhibition of Protein Kinases: Targeting kinases involved in cell growth and survival.
- Induction of Apoptosis: Promoting programmed cell death in malignant cells.
Case Studies
- Study on Indole Derivatives : A comparative analysis of various indole derivatives highlighted the enhanced potency of those with chloro substitutions against breast cancer cells. The study reported IC50 values significantly lower than those of non-substituted analogs, indicating increased efficacy .
- In Vitro Assays : In vitro assays conducted on human cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent .
Research Applications
The compound's unique structure positions it as a valuable candidate for further research in medicinal chemistry. Its potential applications include:
- Development of new anticancer agents.
- Exploration as an antimicrobial agent due to the known properties of indole derivatives.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H17ClN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-8,10H,9,11-12H2,(H,21,23)(H,24,25) |
InChI Key |
PFBGVUHOXWHRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)C(=C1)Cl |
Origin of Product |
United States |
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